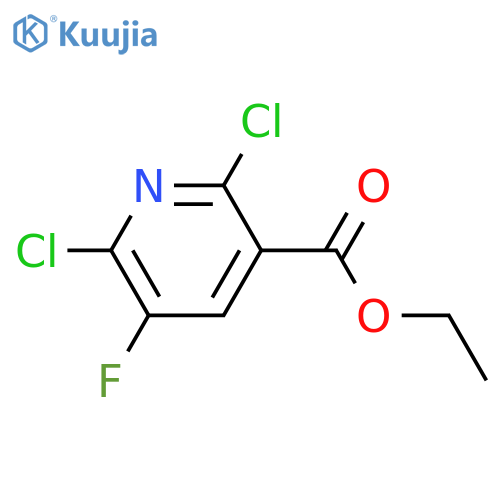

Pyridonecarboxylic acids as antibacterial agents. VIII. An alternative synthesis of enoxacin via fluoronicotinic acid derivatives

,

Chemical & Pharmaceutical Bulletin,

1987,

35(6),

2280-5